N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride
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Description
N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride, also known as BCED, is an organic compound composed of two nitrogen atoms, two chlorine atoms, and two benzyl groups. BCED is a quaternary ammonium salt, which is a type of organic compound that has a positively charged nitrogen atom and four organic groups. BCED has a wide range of applications in science and industry, making it an important compound for scientific research.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and characterization of compounds derived from bis(aminophenyl) ethanediamine precursors are fundamental aspects of research in coordination chemistry. For example, Keypour et al. (2009) detailed the synthesis, characterization, and X-ray structural determination of a stable dication derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde, showcasing the utility of these compounds in constructing complex molecular structures (Keypour, H., Azadbakht, R., Salehzadeh, S., Rudbari, H. A., & Adams, H., 2009). Similarly, Ülküseven and Tavman (2001) synthesized and characterized 1,2-bis-[(5-methyl/chloro/nitro)-2-1H-benzimidazolyl]-1,2-ethanediols and their PdCl2 complexes, emphasizing the role of substituents in influencing the properties of these complexes (Ülküseven, B., & Tavman, A., 2001).
properties
IUPAC Name |
(3-chlorophenyl)methyl-[2-[(3-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2.2ClH/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14;;/h1-6,9-10,19-20H,7-8,11-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKIYLFOABXGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C[NH2+]CC[NH2+]CC2=CC(=CC=C2)Cl.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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